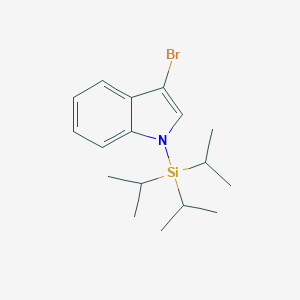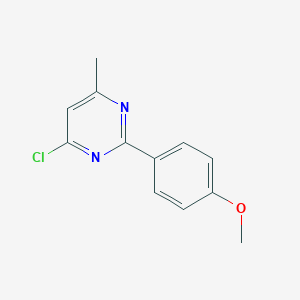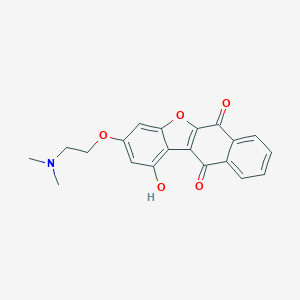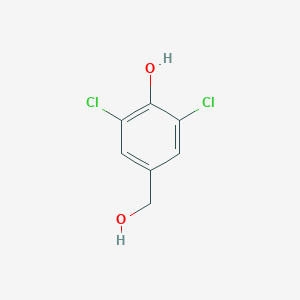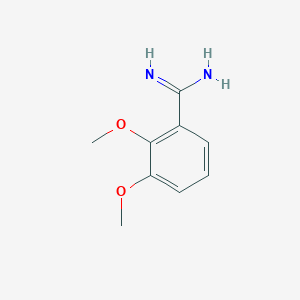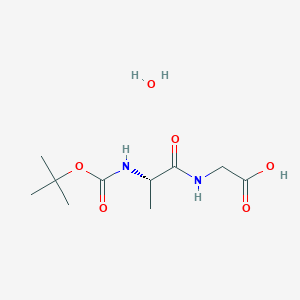
tert-Butyloxycarbonyl-alanyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyloxycarbonyl-alanyl-glycine, commonly known as Boc-Ala-Gly-OH, is a chemical compound that is widely used in scientific research. It belongs to the class of amino acid derivatives and is used as a building block in the synthesis of peptides and proteins.
作用機序
Boc-Ala-Gly-OH does not have any specific mechanism of action as it is a building block in the synthesis of peptides and proteins. However, the peptides and proteins synthesized using Boc-Ala-Gly-OH can have various mechanisms of action depending on their structure and function. For example, angiotensin synthesized using Boc-Ala-Gly-OH acts as a vasoconstrictor by binding to angiotensin receptors in the blood vessels.
Biochemical and Physiological Effects:
Boc-Ala-Gly-OH does not have any biochemical or physiological effects as it is not a bioactive molecule. However, the peptides and proteins synthesized using Boc-Ala-Gly-OH can have various biochemical and physiological effects depending on their structure and function. For example, enkephalins synthesized using Boc-Ala-Gly-OH act as endogenous opioids by binding to opioid receptors in the brain and spinal cord.
実験室実験の利点と制限
Boc-Ala-Gly-OH has several advantages for lab experiments. It is a stable and easily available building block for the synthesis of peptides and proteins. It is also compatible with various coupling agents and protecting groups used in peptide synthesis. However, Boc-Ala-Gly-OH has some limitations for lab experiments. It is a relatively expensive building block compared to other amino acids. It is also prone to racemization during the coupling reaction, which can affect the purity of the synthesized peptides.
将来の方向性
Boc-Ala-Gly-OH has several future directions in scientific research. One of the future directions is the synthesis of bioactive peptides and proteins using Boc-Ala-Gly-OH as a building block. The synthesized peptides and proteins can be used as drugs and vaccines for various diseases. Another future direction is the development of new coupling agents and protecting groups for the synthesis of peptides and proteins. These new agents and groups can improve the efficiency and purity of the synthesis process. Additionally, Boc-Ala-Gly-OH can be used in the synthesis of peptide-based materials such as hydrogels and nanomaterials for various applications.
Conclusion:
In conclusion, Boc-Ala-Gly-OH is a widely used building block in scientific research for the synthesis of peptides and proteins. It has several advantages and limitations for lab experiments and has several future directions in scientific research. Boc-Ala-Gly-OH is an important tool for the development of bioactive peptides and proteins, peptide-based drugs and vaccines, and peptide-based materials.
合成法
Boc-Ala-Gly-OH can be synthesized using various methods, including solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and fragment condensation. Among these methods, SPPS is the most widely used method for the synthesis of Boc-Ala-Gly-OH. In SPPS, the peptide chain is synthesized on a solid support, and the amino acids are added one by one in a stepwise manner. Boc-Ala-Gly-OH can be synthesized by coupling Boc-Ala-OH and Gly-OH in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
科学的研究の応用
Boc-Ala-Gly-OH is widely used in scientific research for the synthesis of peptides and proteins. It is used as a building block in the synthesis of various bioactive peptides such as angiotensin, enkephalins, and vasopressin. Boc-Ala-Gly-OH is also used in the synthesis of peptide-based drugs and vaccines. It is used as a linker in the synthesis of conjugates of peptides and proteins with other molecules such as drugs, fluorescent dyes, and nanoparticles.
特性
CAS番号 |
148750-86-1 |
|---|---|
分子式 |
C10H20N2O6 |
分子量 |
264.28 g/mol |
IUPAC名 |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid;hydrate |
InChI |
InChI=1S/C10H18N2O5.H2O/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4;/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14);1H2/t6-;/m0./s1 |
InChIキー |
KWPRIABABOYKQJ-RGMNGODLSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
正規SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
同義語 |
t-Boc-Ala-Gly-monohydrate tert-butyloxycarbonyl-alanyl-glycine tert-butyloxycarbonyl-L-alanylglycine monohydrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



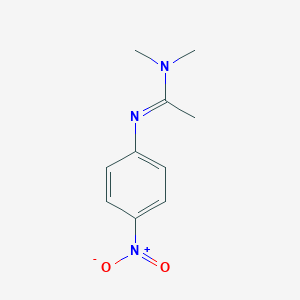
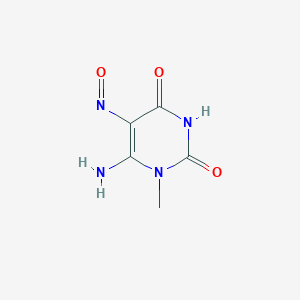

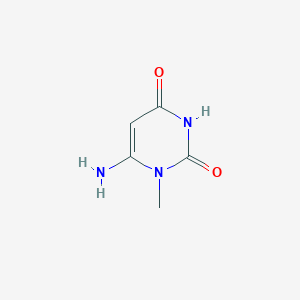
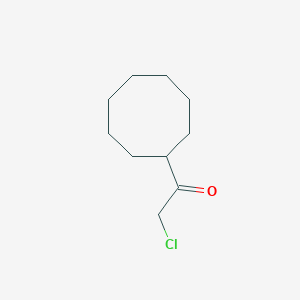
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)

